2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a cyclopentyl group, and a tetrazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. One common approach is to react benzofuran-2-carboxylic acid with an appropriate amine to form the benzofuran-2-carboxamide intermediate. This intermediate can then be further reacted with cyclopentylamine and tetrazole derivatives under specific reaction conditions, such as heating in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed on the tetrazole ring or other functional groups present in the compound.
Substitution: : Substitution reactions can occur at different positions on the benzofuran ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, reduced tetrazole derivatives, and substituted benzofuran or cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a bioactive molecule with various biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its biological activities may make it useful in the treatment of diseases such as cancer, bacterial infections, and inflammation.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: : These compounds share the benzofuran core structure but may differ in their substituents and functional groups.
Tetrazole derivatives: : These compounds contain the tetrazole ring but may have different substituents or core structures.
Cyclopentyl derivatives: : These compounds feature the cyclopentyl group but may have different attached moieties.
Uniqueness
2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is unique due to its combination of benzofuran, cyclopentyl, and tetrazole moieties, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(1-benzofuran-2-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-21(19-13-14-5-1-4-8-18(14)31-19)23-16-9-11-17(12-10-16)28-26-20(25-27-28)22(30)24-15-6-2-3-7-15/h1,4-5,8-13,15H,2-3,6-7H2,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYPDSKUGURPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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